molecular formula C8H11F3O3 B2584757 4-(Trifluoromethoxy)cyclohexanecarboxylic acid CAS No. 1227187-82-7

4-(Trifluoromethoxy)cyclohexanecarboxylic acid

Cat. No. B2584757
CAS RN: 1227187-82-7
M. Wt: 212.168
InChI Key: QGMWMYHMLLIPMI-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)cyclohexanecarboxylic acid (TFMCHCA) is an organic compound that is used in various scientific and industrial applications. It is a versatile acid that can be used in a variety of ways, ranging from synthesis to research.

Scientific Research Applications

Degradation and Stability of Nitisinone

Nitisinone, a compound structurally related to 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, has been studied for its degradation processes and by-products. LC-MS/MS studies have revealed that nitisinone's stability increases with pH, and its major degradation products include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both of which demonstrate considerable stability under studied conditions. This research sheds light on the properties of nitisinone, contributing to a better understanding of its medical application risks and benefits (Barchańska et al., 2019).

Environmental Impact of Related Compounds

Studies on 4-methylcyclohexanemethanol (MCHM) and related cyclohexene derivatives have focused on their environmental occurrence, degradation, and toxicity. For instance, research on MCHM, despite not being directly 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, illustrates the broader context of cyclohexane derivatives' environmental impacts. MCHM shows low to moderate acute and subchronic oral toxicity and is not considered a significant toxicological risk to humans at certain concentrations in water. These findings are important for understanding the environmental behavior and impact of similar cyclohexane derivatives (Paustenbach et al., 2015).

Use in Organic Synthesis

Trifluoromethanesulfonic acid, a compound related to the trifluoromethoxy group, has been reviewed for its use in organic synthesis, highlighting its role in promoting various reactions due to its high protonating power and low nucleophilicity. This insight into trifluoromethanesulfonic acid's utility in forming cationic species from organic molecules can be parallelly relevant to the reactivity and applications of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid in synthetic organic chemistry (Kazakova & Vasilyev, 2017).

properties

IUPAC Name

4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWMYHMLLIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)cyclohexanecarboxylic acid

CAS RN

1227187-82-7
Record name 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
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